Erdosteine-13C4

CAS No.:

Cat. No.: VC16679239

Molecular Formula: C8H11NO4S2

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO4S2 |

|---|---|

| Molecular Weight | 253.3 g/mol |

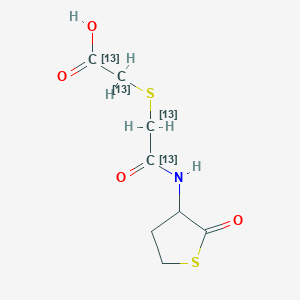

| IUPAC Name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |

| Standard InChI Key | QGFORSXNKQLDNO-HNZXROKESA-N |

| Isomeric SMILES | C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |

| Canonical SMILES | C1CSC(=O)C1NC(=O)CSCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Erdosteine-13C4 (CAS: 84611-23-4 for the unlabeled form) is a thiol-containing compound with the molecular formula C₄[¹³C₄]H₁₁NO₄S₂ and a molecular weight of 253.27–253.28 g/mol . Its structure comprises a tetrahydrothiophene ring fused with a carboxylic acid group and a thioether linkage, with isotopic enrichment at four carbon positions (Figure 1). The compound typically appears as an off-white solid with a purity exceeding 95–98% by HPLC, ensuring reliability in experimental applications .

Table 1: Key Chemical Properties of Erdosteine-13C4

Synthesis and Analytical Characterization

The synthesis of Erdosteine-13C4 involves incorporating ¹³C-labeled precursors during the chemical assembly of the erdosteine backbone. This process ensures isotopic enrichment at specific carbon sites while preserving the molecule’s stereochemical integrity. Analytical validation via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirms both chemical purity and isotopic distribution . For instance, lot-specific analyses (e.g., GR-11-283) demonstrate consistent batch-to-batch reproducibility, critical for longitudinal studies .

Pharmacological Applications and Mechanisms

As a ¹³C-labeled analog, Erdosteine-13C4 serves as a tracer in pharmacokinetic studies to elucidate the metabolism of erdosteine. The parent drug is a prodrug metabolized to Metabolite I (MET 1), a ring-opened derivative with mucolytic and antioxidant properties . Erdosteine-13C4 enables researchers to track the conversion of erdosteine to MET 1 in vivo, providing insights into:

-

Bioavailability: Quantifying systemic absorption and tissue distribution.

-

Metabolic Clearance: Identifying hepatic and renal elimination pathways.

-

Drug-Drug Interactions: Assessing interference with concomitant therapies .

Experimental studies highlight erdosteine’s ability to suppress lipopolysaccharide (LPS)-induced NF-κB activation, a key mediator of inflammatory responses in COPD . The ¹³C-labeled form facilitates precise measurement of drug concentrations in inflammatory cells, aiding dose-response analyses.

| Effect | Mechanism | Clinical Impact |

|---|---|---|

| Mucolytic Action | Disruption of disulfide bonds in mucus | Improved sputum clearance |

| Antioxidant Activity | Scavenging of reactive oxygen species | Reduced oxidative lung damage |

| Anti-Inflammatory | Inhibition of NF-κB and cytokine release | Lower exacerbation frequency |

| Antibacterial | Biofilm disruption and bacterial lysis | Decreased infection severity |

Analytical and Regulatory Considerations

Erdosteine-13C4 is classified under stable isotope-labeled compounds, adhering to guidelines for isotopic purity and traceability. Regulatory agencies require documentation of:

-

Isotopic Integrity: Verified via MS/MS fragmentation patterns.

-

Batch-Specific Data: Including HPLC chromatograms and stability profiles .

Storage at -20°C prevents degradation, while solubility in dimethyl sulfoxide (DMSO) and saline facilitates in vitro assays .

Future Directions in Research

The integration of Erdosteine-13C4 into advanced pharmacokinetic models holds promise for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume